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molecular formula C8H8N2 B1269813 4-Aminoindole CAS No. 5192-23-4

4-Aminoindole

Cat. No. B1269813
M. Wt: 132.16 g/mol
InChI Key: LUNUNJFSHKSXGQ-UHFFFAOYSA-N
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Patent
US06162818

Procedure details

Iron powder (1.20 g, 21.58 mmol) and acetic acid (2.47 mL, 43.19 mmol) are added to a solution of 4-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL). The resulting suspension is heated to reflux for 14 hours. The ethanol is removed by rotary evaporation and the residue is partitioned between water and ethyl acetate. The ethyl acetate layer is dried over magnesium sulfate, filtered, and the solvents removed by rotary evaporation. The crude residue is purified via silica gel column chromatography using 1% methanol/methylene chloride as the eluent. The appropriate fractions are combined and the solvents removed by rotary evaporation to yield 0.815 g of 4-aminoindole as an orange solid (82% yield).
Quantity
2.47 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[N+:5]([C:8]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:9]=1[CH:10]=[CH:11][NH:12]2)([O-])=O>C(O)C.[Fe]>[NH2:5][C:8]1[CH:16]=[CH:15][CH:14]=[C:13]2[C:9]=1[CH:10]=[CH:11][NH:12]2

Inputs

Step One
Name
Quantity
2.47 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CNC2=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The ethanol is removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The crude residue is purified via silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
the solvents removed by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=CNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.815 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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